molecular formula C22H15N3O3S B2796378 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 313550-18-4

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2796378
CAS No.: 313550-18-4
M. Wt: 401.44
InChI Key: XAIWSLYSJOSYIT-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide is a novel benzamide derivative integrating a thiazole scaffold, a feature prevalent in medicinal chemistry. This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Compounds featuring a thiazole ring linked to a nitrobenzamide group, similar to this one, are of significant interest in scientific research due to their potential to interact with various biological targets . The thiazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to enzymes or receptors . Meanwhile, the electron-withdrawing nitro group can influence the compound's electronic properties and metabolic stability, and may undergo reduction to form reactive intermediates that contribute to its biological activity . Structurally, the 4,5-diphenyl substitution on the thiazole ring may confer increased lipophilicity, potentially improving membrane permeability, while the (Z)-configuration imine adds a distinct stereoelectronic profile for structure-activity relationship (SAR) studies . Preliminary research on analogous nitrobenzamide-thiazole compounds has indicated promising antimicrobial and cytotoxic effects in vitro, suggesting potential applications in investigating anticancer and antimicrobial mechanisms . The mechanism of action for such compounds often involves the inhibition of specific enzymes by binding to their active sites or modulation of receptor activity . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules or as a probe for exploring biochemical pathways.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-11-13-18(14-12-17)25(27)28)24-22-23-19(15-7-3-1-4-8-15)20(29-22)16-9-5-2-6-10-16/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIWSLYSJOSYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Ylidene Group: The ylidene group is formed by the reaction of the thiazole derivative with appropriate aldehydes or ketones.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitro group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides, sulfones, and nitro derivatives.

    Reduction: Amines and other reduced forms of the nitro group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide exhibits promising cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown that this compound has an IC50 value of 5.04 µM against HCT-116 colon cancer cells and 7.32 µM against HepG2 liver cancer cells . These findings suggest its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies reveal that modifications to the thiazole ring can enhance its efficacy against specific microbial strains .

Inhibition of Monoamine Oxidase

Another area of research focuses on the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from this compound have shown inhibitory effects on MAO isoforms, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HCT-1165.04 ± 0.59
HepG27.32 ± 0.75

Table 2: Antimicrobial Activity

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results showed a significant reduction in oxidative stress markers and improved behavioral outcomes, suggesting that it may have therapeutic potential for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Analysis

Thiazole vs. Thiadiazole Derivatives

The target compound’s thiazole core (one sulfur, one nitrogen) contrasts with thiadiazole derivatives (two nitrogens, one sulfur) in and . Thiadiazoles (e.g., compounds 6 , 8a–c , 4g–h ) exhibit higher dipole moments due to additional nitrogen atoms, which may enhance solubility in polar solvents compared to thiazoles. For example:

  • Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) contains a thiadiazole ring with an isoxazole substituent, showing a lower melting point (160°C) than thiazole analogues, likely due to reduced crystallinity from steric hindrance .
  • Compound 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) features acetyl and methyl groups, increasing hydrophobicity (mp 290°C) compared to the nitro-substituted target compound .
Electron-Withdrawing vs. Electron-Donating Groups

The nitro group in the target compound distinguishes it from analogues with electron-donating substituents (e.g., methyl, acetyl). For instance:

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy
  • Target Compound: Expected strong ν(NO₂) stretches at ~1520 and 1350 cm⁻¹ (asymmetric/symmetric) and ν(C=O) around 1670 cm⁻¹.
  • Compound 6 : Shows ν(C=O) at 1606 cm⁻¹, slightly lower than the target due to conjugation with the thiadiazole ring .
  • Compound 8a : Displays two carbonyl stretches (1679 and 1605 cm⁻¹), reflecting acetyl and benzamide groups .
Melting Points and Solubility
Compound Core Key Substituents Melting Point (°C) Solubility Inference
Target Compound Thiazole 4-Nitrobenzamide, diphenyl Not reported Low (nitro group)
Compound 6 Thiadiazole Isoxazole, benzamide 160 Moderate (polar isoxazole)
Compound 8a Thiadiazole Acetyl, methyl, benzamide 290 Low (hydrophobic groups)
Compound 4g Thiadiazole Dimethylamino-acryloyl 200 Moderate (polar acryloyl)

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the condensation of 4-nitrobenzoyl chloride with thiazole derivatives. The process typically requires careful control of reaction conditions to achieve high yields and purity. Characterization of the compound is performed using various spectroscopic techniques, including IR and NMR spectroscopy.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, a study reported that thiazole derivatives exhibited significant cytotoxicity against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines. The IC50 values for related compounds ranged from 3.35 µM to 32.57 µM, indicating potent activity, particularly for compounds with electron-withdrawing groups that enhance their interaction with cellular targets .

CompoundCell LineIC50 (µM)
4aHCT-11613.39 ± 1.04
4bHepG232.57 ± 2.37
4hHCT-1163.35 ± 0.46
4dHepG25.04 ± 0.59

The presence of multiple aromatic rings in these compounds facilitates π-π interactions with amino acid residues in proteins, potentially enhancing their anticancer efficacy .

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its inhibitory effect on monoamine oxidase (MAO) isoforms. Compounds derived from similar thiazole structures have shown varying degrees of inhibition against MAO, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition profile suggests that modifications to the thiazole structure can lead to enhanced activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with DNA : Some thiazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzymatic inhibition : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter cellular homeostasis and induce apoptosis in cancer cells.
  • Antioxidant properties : Certain studies suggest that these compounds may exhibit antioxidant activity, further contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives for their anticancer properties. In this study, a compound structurally similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines and was further investigated for its potential as a lead compound in drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide?

The compound can be synthesized via condensation reactions between a thiazol-2-amine derivative and 4-nitrobenzoyl chloride. Key steps include:

  • Thiazole core formation : React 4,5-diphenylthiazol-2-amine with a nitrobenzoyl chloride under reflux in anhydrous dichloromethane or THF, using triethylamine as a base to neutralize HCl .
  • Z-isomer control : Optimize reaction temperature (e.g., 40–60°C) and solvent polarity to favor the Z-configuration. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How can the structure and purity of this compound be confirmed experimentally?

Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR spectra with analogous thiazol-2-ylidene benzamides (e.g., 4-fluorobenzamide derivatives in ). Key peaks include aromatic protons (δ 7.2–8.5 ppm) and thiazole ring protons (δ 6.8–7.1 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and isotopic pattern .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) .

Basic: What preliminary assays are suitable for evaluating its biological activity?

Screen against:

  • Enzyme targets : Use fluorescence-based assays for kinases or proteases (e.g., ATPase activity assays at 1–100 µM concentrations) .
  • Cancer cell lines : Test cytotoxicity in MCF-7 or HeLa cells via MTT assay (IC50_{50} determination) .
  • Antimicrobial activity : Conduct disk diffusion assays against E. coli or S. aureus .

Advanced: How can synthetic yield be improved while maintaining Z-configuration fidelity?

Optimize:

  • Catalysts : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate imine formation .
  • Solvent systems : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and isomer selectivity .
  • Continuous flow chemistry : Implement microreactors for precise temperature control and reduced side reactions .

Advanced: How should contradictory bioactivity data between assays be resolved?

  • Purity verification : Re-run HPLC and mass spectrometry to rule out impurities or degradation .
  • Assay conditions : Standardize parameters (e.g., pH, serum concentration) across replicates .
  • Isomer interference : Separate Z/E isomers via chiral HPLC and test individually .

Advanced: What computational tools can predict its mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2. Validate with MD simulations (GROMACS) .
  • QSAR modeling : Train models on thiazole derivatives’ bioactivity data to predict IC50_{50} values .

Advanced: How can crystallographic data resolve structural ambiguities?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL ( ) for bond lengths/angles .
  • Twinned data handling : Apply SHELXD for structure solution and Olex2 for visualization .

Advanced: Does the Z-configuration significantly impact biological activity?

  • Comparative studies : Synthesize Z and E isomers and test in parallel bioassays (e.g., kinase inhibition).
  • NMR analysis : Use NOESY to confirm spatial proximity of substituents in the Z-form .

Advanced: How can target engagement be validated in cellular models?

  • Pull-down assays : Immobilize the compound on beads and identify bound proteins via LC-MS/MS .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .

Advanced: What structural modifications enhance potency or reduce toxicity?

  • SAR table :
Modification SiteExample DerivativeActivity ChangeReference
Nitro group4-CN or 4-OMe↑ Kinase inhibition
Thiazole phenylFluorinated rings↓ Cytotoxicity
BenzamideSulfonamide swap↑ Solubility
  • Rational design : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .

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